5-Methylcytidine
Overview
Description
5-Methylcytidine is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a crucial role in various biological processes, including gene expression regulation and RNA stability .
Mechanism of Action
Target of Action
5-Methylcytidine (m5C) is a modified nucleoside that is found in ribonucleic acids (RNA) of a wide variety of organisms, including bacteria, archaea, and yeast . It primarily targets RNA molecules, specifically transfer RNA (tRNA) and ribosomal RNA (rRNA), and has also been detected within archaeal mRNAs .
Mode of Action
The mode of action of this compound involves the methylation of cytosine residues in RNA. This modification occurs at the carbon 5 position of the cytosine ring, resulting in this compound . This methylation process enhances the stacking in A- and B- helices of nucleic acid, which results in an increase of the melting temperature and improves thermal stability, leading to structural stabilization .
Biochemical Pathways
The presence of this compound in RNA contributes to the fidelity of translation and the assembly of ribosomes . It plays a crucial role in genomic imprinting, X-chromosome inactivation, and suppression of repetitive elements . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The methylation of RNA by this compound can change the coding sequence, alter splicing patterns, or change RNA stability . This modification expands the information code of RNA, beyond the four-base code of DNA, and is thought to play a role in post-transcriptional regulation .
Biochemical Analysis
Biochemical Properties
5-Methylcytidine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes and proteins, such as RNA methyltransferases, which catalyze the methylation of cytosine residues in RNA . These interactions are crucial for the modification of RNA, affecting its stability and function. For instance, the enzyme NSun2 is known to methylate this compound in tRNA and mRNA, influencing their stability and translation efficiency .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by modulating gene expression and RNA stability. The presence of this compound in RNA can alter splicing patterns, change RNA stability, and affect the coding sequence . This modification is also involved in the regulation of cell signaling pathways and cellular metabolism, contributing to the overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It promotes base stacking and increases the thermal stability of hydrogen bonding with guanine, thereby stabilizing RNA structures . Additionally, this compound can influence the binding interactions with other biomolecules, such as proteins and enzymes, leading to changes in gene expression and RNA processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound can lead to changes in RNA stability and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance RNA stability and gene expression. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including RNA methylation and demethylation processes. It interacts with enzymes such as RNA methyltransferases and dioxygenases, which regulate its methylation status . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in different cellular compartments . These interactions are essential for its proper function and regulation within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct this compound to specific compartments or organelles, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base, such as sodium hydride, to methylate the cytidine at the 5-position . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where specific methyltransferases catalyze the methylation of cytidine residues in RNA. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylcytidine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can undergo nucleophilic substitution reactions at the 5-methyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peroxotungstate are used under mild conditions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxymethylcytidine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylcytidine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A methylated form of the DNA base cytosine, involved in gene transcription regulation.
5-Hydroxymethylcytidine: An oxidized form of 5-methylcytidine, found in RNA and involved in various biological processes.
N6-Methyladenosine: Another RNA modification that plays a role in RNA stability and translation regulation.
Uniqueness
This compound is unique due to its specific role in RNA modification, which distinguishes it from other methylated nucleosides. Its presence in both tRNA and rRNA across various organisms highlights its evolutionary significance and functional versatility .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
Record name | NSC529544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2140-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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